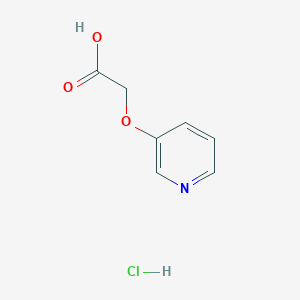

(Pyridin-3-yloxy)-acetic acid hydrochloride

Description

(Pyridin-3-yloxy)-acetic acid hydrochloride (CAS: 471894-98-1) is a pyridine derivative with an ether linkage between the pyridine ring and the acetic acid moiety. Its molecular formula is C₇H₈ClNO₃, and its molecular weight is 189.60 g/mol . Structurally, it consists of a pyridin-3-yl group connected via an oxygen atom to the acetic acid backbone, with the hydrochloride salt stabilizing the compound through protonation of the pyridine nitrogen.

Properties

IUPAC Name |

2-pyridin-3-yloxyacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3.ClH/c9-7(10)5-11-6-2-1-3-8-4-6;/h1-4H,5H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYKMYREWFIOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471894-98-1 | |

| Record name | 2-(pyridin-3-yloxy)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yloxy)-acetic acid hydrochloride typically involves the reaction of pyridin-3-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pyridin-3-ol attacks the carbon atom of chloroacetic acid, leading to the formation of the ether linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Chemical Reactions Analysis

Types of Reactions: (Pyridin-3-yloxy)-acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of pyridin-3-ol and acetic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate the cleavage of the ether bond.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Pyridin-3-ol and acetic acid derivatives.

Scientific Research Applications

Proteomics Research

One of the most significant applications of (Pyridin-3-yloxy)-acetic acid hydrochloride is its role as a clickable tag in proteomics. This compound facilitates the modification of proteins through click chemistry, which allows for biocompatible reactions to label biomolecules with functional groups. The mechanism involves:

- Conjugation to Proteins : The compound can be covalently attached to a protein of interest via its reactive functional groups, enabling selective labeling.

- Introduction of Functional Groups : Once attached, various modifications can be made, such as adding fluorescent labels for visualization or biotin tags for purification.

This application is crucial for studying protein interactions, localization, and abundance within complex biological systems. For instance, a study highlighted the use of (Pyridin-3-yloxy)-acetic acid hydrochloride in identifying protein-protein interactions in cellular environments, showcasing its utility in advancing our understanding of cellular mechanisms .

Synthetic Organic Chemistry

In synthetic organic chemistry, (Pyridin-3-yloxy)-acetic acid hydrochloride serves as an important intermediate for synthesizing other compounds. Its structure allows for various synthetic pathways that can yield derivatives with distinct biological activities.

Research has indicated that (Pyridin-3-yloxy)-acetic acid hydrochloride exhibits notable antimicrobial and antiviral activities . Studies have demonstrated its effectiveness against various bacterial strains, comparable to standard antibiotics like Amikacin.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentrations (MICs) of several pyridine derivatives against common pathogens:

- Staphylococcus aureus

- Escherichia coli

- Candida species

The findings revealed that (Pyridin-3-yloxy)-acetic acid hydrochloride demonstrated significant antimicrobial activity, with MIC values indicating a potent effect against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of (Pyridin-3-yloxy)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structural features and the nature of the target. The ether linkage and the pyridine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

2-(Pyridin-3-yl)acetic Acid Hydrochloride (Non-Oxy Analog)

- CAS : 6419-36-9

- Molecular Formula: C₇H₈ClNO₂

- Molecular Weight : 173.60 g/mol

- Key Differences :

- Lacks the ether oxygen, with the pyridine ring directly bonded to the acetic acid.

- Higher solubility in polar solvents due to the absence of the ether group .

- Classified under acute toxicity (Category 4 for oral, dermal, and inhalation exposure) and causes serious eye irritation .

- Used as a synthetic intermediate in pharmaceuticals, including as an impurity in Risedronate synthesis .

2-(Pyridin-4-yloxy)-acetic Acid (Positional Isomer)

3-(Carboxymethyl)pyridine Hydrochloride

- CAS : 6419-36-9 (same as 2-(Pyridin-3-yl)acetic acid hydrochloride)

- Synonym: 3-Pyridineacetic acid hydrochloride

- Key Differences :

2-(6-Aminopyridin-3-yl)acetic Acid

- CAS : 39658-45-2

- Similarity Score: 0.92 (compared to non-oxy analogs)

Comparative Data Table

Biological Activity

(Pyridin-3-yloxy)-acetic acid hydrochloride (PYA-OAc•HCl) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

- Chemical Formula : C₇H₈ClNO₃

- Molecular Weight : 189.6 g/mol

- Structure : The compound features a pyridine ring substituted with a hydroxyl group and an acetic acid moiety, which contributes to its unique reactivity and biological profile.

The biological activity of PYA-OAc•HCl is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its structure allows it to act as a clickable tag in proteomics, facilitating the study of protein interactions within biological systems.

Antimicrobial Activity

PYA-OAc•HCl has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it possesses activity against multidrug-resistant strains, including:

- Staphylococcus aureus : MIC values ranging from 4–8 μg/mL.

- Mycobacterium abscessus and Mycobacterium smegmatis : Effective against these strains with comparable MIC values .

The compound's mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of PYA-OAc•HCl through various assays. In vitro tests have shown that the compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators .

Anticancer Activity

Recent investigations into the anticancer properties of PYA-OAc•HCl reveal promising results. It has been found to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance:

- In a study involving FaDu hypopharyngeal tumor cells, PYA-OAc•HCl exhibited cytotoxicity superior to standard chemotherapeutic agents like bleomycin .

- The compound demonstrated effective inhibition of cell proliferation by arresting cells at the G2/M phase and promoting apoptosis through modulation of signaling pathways related to cell survival.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the effectiveness of PYA-OAc•HCl against various bacterial strains. The results indicated that it had a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics in some cases.

- Inflammation Models : In vivo models using formalin-induced paw edema demonstrated that treatment with PYA-OAc•HCl significantly reduced swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Studies : In vitro assays on breast cancer cell lines revealed that PYA-OAc•HCl could reduce viability significantly at concentrations as low as 10 µM, suggesting a potent anticancer effect .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| (Pyridin-3-yloxy)-acetic acid hydrochloride | High (MIC 4–8 µg/mL) | Moderate (COX inhibition) | High (Induces apoptosis) |

| Pyrrolidine derivatives | Moderate | Low | Variable |

| Other pyridine derivatives | Variable | Moderate | Low |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying (Pyridin-3-yloxy)-acetic acid hydrochloride?

- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions between pyridin-3-ol and chloroacetic acid derivatives under controlled pH. Purification is achieved via recrystallization or column chromatography. High-Performance Liquid Chromatography (HPLC) is critical for verifying purity (>98% as per SDS data) .

- Key Data : Molecular formula: C₇H₈ClNO₂; Monoisotopic mass: 173.024356 .

Q. How can researchers characterize the compound’s structural and chemical properties?

- Techniques :

- Melting Point : 161–163°C (empirical data from analytical standards) .

- Spectroscopy : Use ¹H/¹³C NMR to confirm the acetic acid moiety and pyridine ring substitution patterns.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 174.03) .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Use local exhaust ventilation to minimize inhalation of dust/aerosols .

Advanced Research Questions

Q. How should researchers address discrepancies in HPLC purity data for this compound?

- Troubleshooting :

- Verify column compatibility (C18 columns recommended) and mobile phase pH (optimum: 2.5–3.5).

- Compare retention times with certified reference standards. Contradictions may arise from degradation products or residual solvents .

Q. What strategies optimize reaction yields in derivative synthesis (e.g., esterification or amidation)?

- Experimental Design :

- Catalyst Screening : Test coupling agents like EDC/HCl or DCC for carboxylate activation .

- Solvent Optimization : Use anhydrous DMF or THF to minimize hydrolysis .

- Yield Improvement : Pilot reactions under inert atmospheres (N₂/Ar) to suppress side reactions.

Q. How can conflicting hazard classifications (e.g., “non-hazardous” vs. “acute toxicity”) be reconciled?

- Data Analysis :

- Review SDS sources: Some suppliers classify the compound as non-hazardous , while others note acute oral/ inhalation toxicity (Category 4) .

- Resolution : Assume worst-case precautions. Conduct toxicity assays (e.g., in vitro cytotoxicity on HEK293 cells) to validate risks .

Q. What storage conditions ensure long-term stability of the compound?

- Stability Studies :

- Store in airtight containers under desiccation (≤20% humidity) at 2–8°C.

- Monitor degradation via periodic HPLC; degradation products may include pyridin-3-ol or acetic acid derivatives .

- Data Table :

| Condition | Stability (12 months) | Degradation Products |

|---|---|---|

| 25°C, dry | >95% purity | None detected |

| 40°C, humid | 85% purity | Pyridin-3-ol (~5%) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.